![molecular formula C18H20N2O4 B5874362 N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide, also known as AF-16, is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of furan-based compounds that have shown promising results in various studies.
Aplicaciones Científicas De Investigación
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. In one study, this compound was shown to inhibit the growth of breast cancer cells in vitro. Another study showed that this compound had anti-fibrotic effects in a mouse model of liver fibrosis. This compound has also been studied for its potential use in treating inflammatory bowel disease.
Mecanismo De Acción
The exact mechanism of action of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. This compound has also been shown to inhibit the activation of certain signaling pathways involved in fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the proliferation of cancer cells and induce cell death. In addition, this compound has been shown to reduce the production of collagen and other extracellular matrix proteins involved in fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide in lab experiments is its high purity and good yield. This compound has also been shown to have low toxicity in vitro. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are several future directions for research on N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide. One area of interest is its potential use in treating inflammatory bowel disease. Another area of interest is its potential use in treating liver fibrosis. Further studies are needed to fully understand the mechanism of action of this compound and to determine its potential therapeutic applications in various diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to assess its potential for clinical use.
Métodos De Síntesis
The synthesis of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide involves the reaction between 2-furancarboxylic acid and 6-aminocaproic acid, followed by the reaction with furfurylamine. The final product is obtained by the reaction with furfuryl isocyanate. This method has been reported to yield a high purity product with a good yield.
Propiedades
IUPAC Name |
N-[(E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-17(16-8-6-12-24-16)19-15(13-14-7-5-11-23-14)18(22)20-9-3-1-2-4-10-20/h5-8,11-13H,1-4,9-10H2,(H,19,21)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFDMTRURBVBIQ-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5874286.png)
![benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5874304.png)
![(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine](/img/structure/B5874312.png)

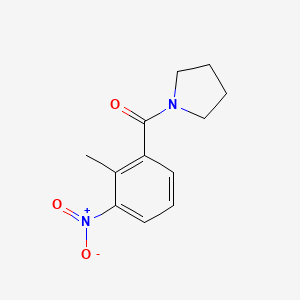
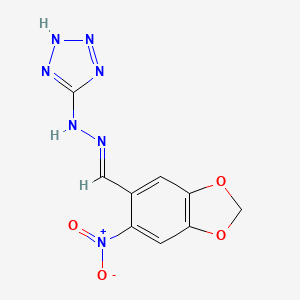
![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5874333.png)
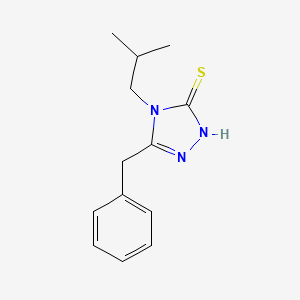
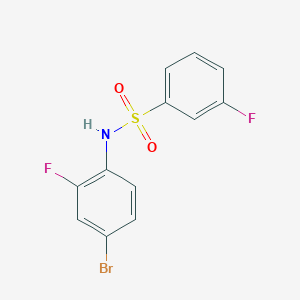
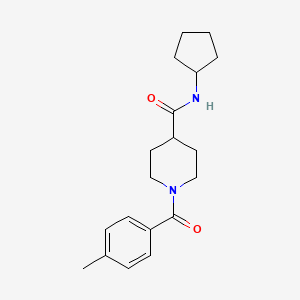
![3-(1,3-benzodioxol-5-yl)-N-({1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5874375.png)
![2-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5874378.png)
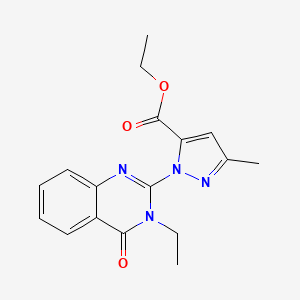
![5,5-dimethyl-3-[(4-methylbenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5874389.png)
